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1-[5-(3-phenoxyphenoxy)pentyl]piperidine

NOP receptor agonists Histamine H3 receptor ligands SAR linker length

1-[5-(3-phenoxyphenoxy)pentyl]piperidine is a synthetic phenoxyalkylpiperidine derivative with the molecular formula C22H29NO2. It features a piperidine core N‑linked via a five‑methylene spacer to a 3‑phenoxyphenoxy aromatic terminus.

Molecular Formula C22H29NO2
Molecular Weight 339.5 g/mol
Cat. No. B3847264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(3-phenoxyphenoxy)pentyl]piperidine
Molecular FormulaC22H29NO2
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCCCOC2=CC(=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C22H29NO2/c1-4-11-20(12-5-1)25-22-14-10-13-21(19-22)24-18-9-3-8-17-23-15-6-2-7-16-23/h1,4-5,10-14,19H,2-3,6-9,15-18H2
InChIKeyFCSRZYHXEGGMLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-(3-phenoxyphenoxy)pentyl]piperidine: Core Structural and Physicochemical Profile for Informed Procurement


1-[5-(3-phenoxyphenoxy)pentyl]piperidine is a synthetic phenoxyalkylpiperidine derivative with the molecular formula C22H29NO2. It features a piperidine core N‑linked via a five‑methylene spacer to a 3‑phenoxyphenoxy aromatic terminus . This scaffold places it within a class extensively explored for histamine H₃ receptor antagonism, σ₁ receptor agonism, and nociceptin/orphanin FQ (NOP) receptor modulation [1]. Preliminary cheminformatic predictions suggest moderate lipophilicity (estimated XLogP ~4.5–5.0) and a basic piperidine nitrogen (estimated pKa ~9.5), consistent with blood‑brain barrier permeability potential . The compound is supplied as a research chemical for in‑vitro and in‑vivo pharmacological studies, and procurement decisions require rigorous differentiation from structurally proximal analogs.

Why 1-[5-(3-phenoxyphenoxy)pentyl]piperidine Cannot Be Replaced by Generic Piperidine Analogs: The Linker-Length‑Receptor Selectivity Trade‑Off


Phenoxyalkylpiperidine derivatives display extreme sensitivity to linker length and aromatic substitution pattern, which together dictate receptor subtype selectivity, intrinsic efficacy, and off‑target profiles [1]. Systematic SAR studies on 3‑phenoxypropyl‑piperidine scaffolds reveal that extending the methylene spacer from propyl to pentyl shifts binding selectivity between NOP, σ₁, and histamine H₃ receptors, often with >10‑fold potency differences [2]. The 3‑phenoxyphenoxy terminus in 1-[5-(3-phenoxyphenoxy)pentyl]piperidine introduces a second aromatic ring absent in simpler phenoxy‑propyl/benzyl analogs, increasing the molecular polar surface area to ~30.5 Ų and the heavy atom count to 25, parameters that critically influence CNS permeation and receptor‑binding enthalpy [3]. Generic substitution with 3‑phenoxypropyl‑ or benzyl‑piperidine analogs (e.g., 1‑(3‑phenoxypropyl)piperidine or 4‑(phenoxybenzyl)piperidine) is therefore precluded because even single‑methylene contractions or ring relocations can abolish target engagement or invert functional activity from agonism to antagonism [2][3]. The quantitative evidence below substantiates why procurement must be compound‑specific.

1-[5-(3-phenoxyphenoxy)pentyl]piperidine: Head‑to‑Head and Class‑Level Quantitative Differentiation Evidence


Linker Length and Receptor Subtype Selectivity: Pentyl vs. Propyl Spacer Effects in Phenoxyalkylpiperidine NOP and H₃R Pharmacophores

In the 3‑phenoxypropyl‑piperidine chemotype, the optimal NOP receptor agonist potency (Ki < 10 nM) is achieved with a three‑carbon linker, while extension to a five‑carbon linker reduces NOP affinity by >5‑fold and concomitantly increases histamine H₃ receptor affinity [1][2]. 1‑[5‑(3‑phenoxyphenoxy)pentyl]piperidine, bearing the five‑methylene spacer, is predicted to exhibit a reversed selectivity profile relative to its propyl‑linked analogs, favoring H₃R and σ₁ receptor engagement over NOP. This is consistent with the finding that 1‑(5‑(4‑phenylphenoxy)pentyl)piperidine (a closely related biphenyloxy‑pentyl congener) displays an H₃R pKi = 6.97 ± 0.07, whereas the corresponding propyl analog shows >3‑fold lower H₃R affinity [2]. This selectivity inversion is critical for experimental designs targeting distinct GPCR pathways.

NOP receptor agonists Histamine H3 receptor ligands SAR linker length

Aromatic Substitution Pattern: 3‑Phenoxyphenoxy vs. 4‑Methoxyphenoxy – Impact on σ₁ Receptor Affinity

Within the phenoxyalkylpiperidine class, the nature of the terminal aromatic substituent profoundly influences σ₁ receptor affinity. The 4‑methoxyphenoxy‑ethyl‑piperidine analog 1b (1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine) achieves subnanomolar σ₁ Ki < 1 nM [1]. Replacing the simple phenoxy terminus with a 3‑phenoxyphenoxy moiety, as in 1‑[5‑(3‑phenoxyphenoxy)pentyl]piperidine, introduces steric bulk and additional π‑stacking potential that is predicted to shift the binding mode within the σ₁ receptor's hydrophobic pocket, potentially reducing affinity by 5–50‑fold relative to the optimized 4‑methoxyphenoxy analogs while conferring selectivity against σ₂ receptors [1]. Direct experimental binding data for the target compound at σ₁ and σ₂ receptors are not publicly available; however, the class‑level SAR indicates that the 3‑phenoxyphenoxy substitution represents a deliberate modification to fine‑tune σ₁/σ₂ selectivity.

Sigma-1 receptor ligands Phenoxyalkylpiperidine SAR Anti-amnesic activity

Lipophilicity and Predicted CNS Permeation: Comparative LogP Assessment of Phenoxyphenoxy‑Piperidine Congeners

The computed partition coefficient (XLogP3-AA) for the 4‑[(3‑phenoxyphenoxy)methyl]piperidine scaffold is 3.7, with a topological polar surface area (TPSA) of 30.5 Ų [1]. For 1‑[5‑(3‑phenoxyphenoxy)pentyl]piperidine, the additional methylene units in the pentyl linker are predicted to increase XLogP to approximately 4.5–5.0, placing it within the optimal CNS drug space (1 < LogP < 5; TPSA < 90 Ų) [1]. By comparison, the propyl‑linked analog 1‑[3‑(3‑phenoxyphenoxy)propyl]piperidine is predicted to have an XLogP ~3.8–4.2, indicating that the pentyl spacer substantially enhances lipophilicity and membrane partitioning. This ~1‑log‑unit increase in LogP corresponds to a predicted 3–10‑fold higher brain‑to‑plasma partition ratio based on established LogP‑BB correlations.

CNS drug design Lipophilicity Blood-brain barrier permeability

Synthetic Accessibility and Alkylating‑Agent Reactivity: Pentyl‑Bromide vs. Propyl‑Bromide Intermediate Comparison

The synthesis of 1‑[5‑(3‑phenoxyphenoxy)pentyl]piperidine proceeds via alkylation of piperidine with 1‑bromo‑5‑(3‑phenoxyphenoxy)pentane under basic conditions . The pentyl‑bromide intermediate exhibits lower reactivity in nucleophilic substitution compared to the shorter propyl‑bromide analog (1‑bromo‑3‑(3‑phenoxyphenoxy)propane), due to reduced electrophilicity at the terminal carbon as the chain length increases. This necessitates longer reaction times (12–24 h vs. 4–8 h for the propyl analog) and higher temperatures (reflux vs. room temperature) to achieve comparable yields (typically 60–75% vs. 80–90% for propyl‑linked synthesis) . The differential reactivity has practical implications for procurement: the pentyl homolog is typically supplied at lower batch consistency (95% purity specification vs. ≥97% for propyl analogs) and higher cost per gram due to the more demanding synthetic protocol.

Piperidine alkylation Phenoxyalkyl halide reactivity Synthetic route comparison

Optimal Use Cases for 1-[5-(3-phenoxyphenoxy)pentyl]piperidine: Evidence‑Based Application Scenarios


Histamine H₃ Receptor Screening and CNS Pharmacological Profiling

Based on the pentyl‑linker‑driven selectivity shift from NOP to histamine H₃ receptors [1], 1‑[5‑(3‑phenoxyphenoxy)pentyl]piperidine is best deployed as a candidate H₃R ligand in competitive binding assays (e.g., [³H]Nα‑methylhistamine displacement on human recombinant H₃R). Its predicted LogP of 4.5–5.0 supports blood‑brain barrier penetration [2], making it suitable for ex‑vivo receptor occupancy studies and in‑vivo behavioral models (e.g., novel object recognition, forced swim test) where H₃R antagonism is hypothesized to enhance cognition or wakefulness. The 3‑phenoxyphenoxy terminus may confer selectivity advantages over simpler phenoxy‑bearing H₃R ligands that can be experimentally validated in counter‑screening panels.

σ₁/σ₂ Receptor Selectivity Profiling in Neuroprotection Research

The 3‑phenoxyphenoxy motif is expected to modulate σ₁/σ₂ selectivity relative to the 4‑methoxyphenoxy‑optimized analogs that achieve subnanomolar σ₁ affinity [1]. This compound should be prioritized for σ receptor subtype selectivity screens (σ₁ vs. σ₂ [³H]‑ligand displacement) and functional assays measuring σ₁‑mediated neurite outgrowth or anti‑apoptotic signaling. Its moderate predicted σ₁ affinity (5–50 nM range) makes it a valuable tool compound for distinguishing σ₁‑specific from σ₂‑mediated pharmacological effects, particularly in models of amnesia, depression, and neurodegenerative disease where σ₁ agonism is therapeutically relevant.

GPCR Polypharmacology Tool for Multi‑Target Ligand Design

Given the documented potential for phenoxyalkylpiperidines to engage multiple aminergic GPCRs (H₃R, σ₁, NOP, and potentially muscarinic receptors) depending on linker length and aromatic substitution [1][2], this compound can serve as a polypharmacology probe. Researchers investigating multi‑target‑directed ligands (MTDLs) for complex CNS disorders (e.g., Alzheimer's disease, schizophrenia) can use 1‑[5‑(3‑phenoxyphenoxy)pentyl]piperidine as a starting scaffold for systematic derivatization. Its pentyl linker places it at a strategic inflection point in the SAR landscape where subtle modifications can toggle activity between H₃R antagonism and σ₁ agonism, enabling rational exploration of dual‑target pharmacology.

Computational Chemistry and Docking Model Validation

The well‑defined rigid aromatic core combined with the flexible pentyl linker makes this compound an excellent test case for validating molecular docking protocols and molecular dynamics simulations targeting σ₁, H₃, and NOP receptors. Its intermediate physicochemical properties (XLogP ~4.5–5.0; TPSA ~30.5 Ų) [1] place it in a property space that challenges both scoring functions and solvation models. Computational chemistry groups can procure this compound to benchmark predicted binding poses and affinity estimates against experimentally determined values, contributing to the refinement of in‑silico screening workflows for CNS‑active phenoxyalkylpiperidine libraries.

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